molecular formula C21H20O3 B15168051 Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- CAS No. 577995-40-5

Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-

Cat. No.: B15168051
CAS No.: 577995-40-5
M. Wt: 320.4 g/mol
InChI Key: IOYDQEKSUHPMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- is an organic compound with the molecular formula C21H20O3 It is a derivative of cyclopentanone, featuring two methoxyphenyl groups attached via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- typically involves the aldol condensation reaction. This reaction occurs between cyclopentanone and 2-methoxybenzaldehyde in the presence of a base catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Sodium hydroxide or potassium hydroxide

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the aldol condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone, 2,5-bis[(4-methoxyphenyl)methylene]-: Similar structure but with methoxy groups at different positions.

    Cyclopentanone, 2,5-bis[(4-chlorophenyl)methylene]-: Similar structure but with chloro groups instead of methoxy groups.

    Cyclohexanone, 2,6-bis[(2-methoxyphenyl)methylene]-: Similar structure but with a cyclohexanone core instead of cyclopentanone.

Uniqueness

Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

577995-40-5

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

2,5-bis[(2-methoxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C21H20O3/c1-23-19-9-5-3-7-15(19)13-17-11-12-18(21(17)22)14-16-8-4-6-10-20(16)24-2/h3-10,13-14H,11-12H2,1-2H3

InChI Key

IOYDQEKSUHPMDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=C2CCC(=CC3=CC=CC=C3OC)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.